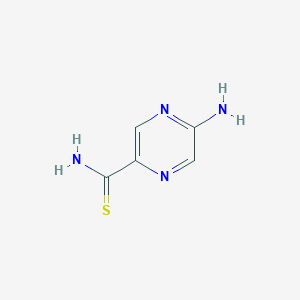

5-Aminopirazina-2-carbothioamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

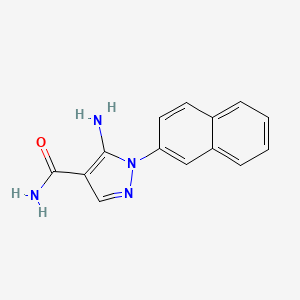

5-Aminopyrazine-2-carbothioamide is a chemical compound with the CAS Number: 1339896-26-2 . It has a molecular weight of 154.2 and its IUPAC name is 5-amino-2-pyrazinecarbothioamide .

Molecular Structure Analysis

The Inchi Code for 5-Aminopyrazine-2-carbothioamide is1S/C5H6N4S/c6-4-2-8-3 (1-9-4)5 (7)10/h1-2H, (H2,6,9) (H2,7,10) . This code provides a unique representation of the molecule’s structure. It is stored at room temperature . The compound’s exact physical and chemical properties are not detailed in the search results.

Aplicaciones Científicas De Investigación

Actividad antimicobacteriana

Se ha informado que los derivados de 5-Aminopirazina-2-carbothioamida exhiben actividad antimicobacteriana. Por ejemplo, las 5-alquilamino-N-fenilpirazina-2-carboxamidas (derivados de propilamino a octilamino) han mostrado una eficacia comparable o mejorada contra M. tuberculosis H37Rv en comparación con el derivado parental .

Actividad anticancerígena

En la búsqueda de nuevos complejos anticancerígenos, se han sintetizado complejos de metales de transición de la base de Schiff derivada de 2-aminopirazina y salicilaldehído . Estos complejos se han caracterizado en base a análisis elementales, espectroscópicos y de análisis térmico .

Actividad antibacteriana

Se ha encontrado que los derivados de pirazina, incluyendo la this compound, poseen propiedades antibacterianas .

Actividad antifúngica

También se ha informado que estos compuestos exhiben actividad antifúngica .

Actividad antidiabética

Los derivados de pirazina se han asociado con la actividad antidiabética. Por ejemplo, la Glipizida, un derivado de pirazina, es conocida como antidiabética .

Actividad diurética

La Amilorida, otro derivado de pirazina, es conocida por su actividad diurética .

Actividad insecticida y nematicida

La Thionazina, un derivado de pirazina, es conocida por sus propiedades insecticidas y nematicidas .

Actividad antiinflamatoria y analgésica

Se ha informado que los derivados de pirazina poseen efectos antiinflamatorios y analgésicos .

Safety and Hazards

The safety information for 5-Aminopyrazine-2-carbothioamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

5-Aminopyrazine-2-carbothioamide is a potent and selective inhibitor of the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

The compound interacts with its target, CHK1, in an ATP-competitive manner . This means it competes with ATP (Adenosine Triphosphate) for the same binding site on the CHK1 enzyme. By binding to this site, 5-Aminopyrazine-2-carbothioamide inhibits the activity of CHK1, thereby affecting the cell cycle checkpoints controlled by CHK1 .

Biochemical Pathways

The inhibition of CHK1 by 5-Aminopyrazine-2-carbothioamide affects the cell cycle checkpoints in the Synthesis (S) or Gap 2 (G2) phase . These checkpoints provide an opportunity for repair of the damaged DNA before the replicating cell enters mitosis. The compound also initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .

Result of Action

The result of the action of 5-Aminopyrazine-2-carbothioamide is the inhibition of CHK1 , which leads to the disruption of the cell cycle checkpoints. This disruption can potentiate the effects of DNA-damaging chemotherapy and can also have efficacy as a single agent .

Análisis Bioquímico

Biochemical Properties

Pyrazine derivatives have been shown to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory activities .

Molecular Mechanism

A series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles has been identified as a potent and selective oral CHK1 preclinical development candidate with in vivo efficacy as a potentiator of deoxyribonucleic acid (DNA) damaging chemotherapy and as a single agent .

Propiedades

IUPAC Name |

5-aminopyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFGXVSJLDNJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339896-26-2 |

Source

|

| Record name | 5-aminopyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)

![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![4-[BIS(2-CHLOROETHYL)SULFAMOYL]-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2354201.png)

![3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2354202.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2354210.png)

![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)